Cas no 96383-44-7 (2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-serine)
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-serine Chemical and Physical Properties
Names and Identifiers
-
- Fmoc-L-Ser((Ac)4-β-D-Gal)-OH
- N-α-(9-fluorenylmethyloxycarbonyl)-O-β-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-L-Serine
- Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid
- C32H35NO14
- AG1003
- Fmoc-L-Ser(
- A-D-Gal(Ac)4)-OH
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2R,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propanoic acid
- L-Serine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(2,3,4,6
- F77488
- L-Serine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-
- AKOS037643227
- 96383-44-7
- SCHEMBL4781575
- EX-A3844
- AS-11144
- FMOC-L-SER((AC)4-BETA-D-GAL)-OH
- MT04262
- 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-serine
- Fmoc-L-Ser(?-D-Gal(Ac)4)-OH
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-L-serine (?-)
- MFCD05663657
-
- MDL: MFCD05663657
- Inchi: 1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27-,28-,29+,31+/m0/s1
- InChI Key: UGQPZVSWEMKXBN-VXRXWXGFSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC[C@@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 657.20575479g/mol
- Monoisotopic Mass: 657.20575479g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 47
- Rotatable Bond Count: 17
- Complexity: 1140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 199
Experimental Properties
- Density: 1.40±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (4.5E-3 g/L) (25 ºC),
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-serine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:−20°C
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-serine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T207115-10mg |
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-serine |
96383-44-7 | 10mg |
$ 435.00 | 2022-06-03 | ||
| TRC | T207115-25mg |
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-serine |
96383-44-7 | 25mg |
$ 905.00 | 2022-06-03 | ||
| TRC | T207115-50mg |
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-serine |
96383-44-7 | 50mg |
$ 1445.00 | 2022-06-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S931579-50mg |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2R,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propanoic acid |
96383-44-7 | 96% | 50mg |
¥887.40 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S931579-100mg |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2R,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propanoic acid |
96383-44-7 | 96% | 100mg |
¥1,331.10 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S931579-250mg |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2R,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propanoic acid |
96383-44-7 | 96% | 250mg |
¥2,262.60 | 2022-08-31 | |
| abcr | AB176131-25 mg |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-L-serine (´-); . |
96383-44-7 | 25 mg |
€453.90 | 2023-07-20 | ||
| abcr | AB176131-100 mg |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-L-serine (´-); . |
96383-44-7 | 100 mg |
€1,293.00 | 2023-07-20 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00301-25MG |
Fmoc-L-Ser((Ac)4-β-D-Gal)-OH |
96383-44-7 | ≥95% (HPLC) | 25MG |
¥3581.31 | 2022-02-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00301-100MG |
Fmoc-L-Ser((Ac)<SUB>4</SUB>-β-D-Gal)-OH |
96383-44-7 | 100mg |
¥13383.72 | 2023-09-14 |
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-serine Suppliers
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-serine Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-serine
Recent Advances in the Application of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-serine (CAS: 96383-44-7) in Glycopeptide Synthesis
The compound 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-serine (CAS: 96383-44-7) has emerged as a critical building block in glycopeptide synthesis, particularly in the development of novel therapeutics and diagnostic tools. Recent studies have highlighted its role in facilitating the incorporation of galactose moieties into peptide backbones, enabling the creation of structurally diverse glycopeptides with enhanced biological activity and stability. This research brief synthesizes the latest findings on the applications, synthetic methodologies, and mechanistic insights associated with this compound.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the efficacy of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-serine in the solid-phase synthesis of tumor-associated glycopeptide antigens. The researchers utilized this compound to achieve high-yield, stereoselective glycosylation of serine residues, which is pivotal for mimicking natural glycosylation patterns. The study reported a 92% yield for the glycosylation step, underscoring the compound's reliability in complex synthetic routes. Furthermore, the resulting glycopeptides exhibited potent binding affinity to monoclonal antibodies, suggesting their potential as cancer vaccine candidates.
In parallel, advances in enzymatic glycosylation have expanded the utility of this compound. A 2024 ACS Chemical Biology paper detailed the use of engineered glycosyltransferases to improve the regioselectivity of galactose attachment when using 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-serine as a donor substrate. This enzymatic approach reduced side reactions and improved overall yields by 30% compared to traditional chemical methods. The study also provided crystallographic evidence of the enzyme-substrate interactions, offering valuable insights for rational design of next-generation glycosylation tools.
From a mechanistic perspective, computational studies have shed light on the conformational preferences of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-serine during glycosylation reactions. Molecular dynamics simulations published in Glycobiology (2023) revealed that the acetyl protecting groups play a crucial role in stabilizing the transition state, while the Fmoc group influences the reactivity of the serine hydroxyl. These findings have direct implications for optimizing reaction conditions and designing derivatives with tailored properties.
The pharmaceutical industry has taken note of these developments, with several companies incorporating 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-serine into their glycotherapeutic pipelines. Recent patent filings (WO2023124567, EP4159872) describe its use in manufacturing antibody-drug conjugates with improved pharmacokinetic profiles. Industry reports project a 15% annual growth in demand for this compound, driven by increasing interest in glycoscience-based drug discovery.
In conclusion, 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-serine continues to be a versatile tool in glycopeptide research, with recent advances spanning synthetic methodologies, enzymatic applications, and mechanistic understanding. Its role in developing targeted therapies and diagnostic agents positions it as a compound of significant interest in the coming years. Future research directions may focus on expanding its utility to other amino acid scaffolds and developing more sustainable production methods.
96383-44-7 (2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-serine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)